molecular formula C9H6ClNO3S B6619087 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride CAS No. 118742-82-8

1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride

Cat. No.: B6619087
CAS No.: 118742-82-8
M. Wt: 243.67 g/mol
InChI Key: CSTPNQIXJYBFCW-UHFFFAOYSA-N
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Description

1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . This compound is known for its unique structure, which includes an isoquinoline core with a sulfonyl chloride group attached. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of isoquinoline with chlorosulfonic acid, followed by oxidation to introduce the oxo group . The reaction conditions typically require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other isoquinoline derivatives. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into molecules .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(13,14)8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPNQIXJYBFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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